molecular formula C11H12BrN3 B13202973 8-Bromo-N4,5-dimethylquinoline-3,4-diamine

8-Bromo-N4,5-dimethylquinoline-3,4-diamine

Cat. No.: B13202973
M. Wt: 266.14 g/mol
InChI Key: HENLEEOIVDRMDN-UHFFFAOYSA-N
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Description

8-Bromo-N4,5-dimethylquinoline-3,4-diamine is a chemical compound with the molecular formula C11H12BrN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and methyl groups in its structure makes it a compound of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-N4,5-dimethylquinoline-3,4-diamine typically involves the bromination of N4,5-dimethylquinoline-3,4-diamine. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position of the quinoline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-N4,5-dimethylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

8-Bromo-N4,5-dimethylquinoline-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-N4,5-dimethylquinoline-3,4-diamine involves its interaction with specific molecular targets. The bromine and methyl groups in its structure can influence its binding affinity and specificity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-4,5-dimethylquinoline: Similar in structure but lacks the diamine functionality.

    4-Bromo-2,8-dimethylquinoline: Another brominated quinoline derivative with different substitution patterns.

    8-Bromo-2,4-dichloroquinazoline: A related compound with additional chlorine atoms

Uniqueness

8-Bromo-N4,5-dimethylquinoline-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and diamine groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H12BrN3

Molecular Weight

266.14 g/mol

IUPAC Name

8-bromo-4-N,5-dimethylquinoline-3,4-diamine

InChI

InChI=1S/C11H12BrN3/c1-6-3-4-7(12)10-9(6)11(14-2)8(13)5-15-10/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

HENLEEOIVDRMDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Br)N=CC(=C2NC)N

Origin of Product

United States

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